6-APA Piperacillin Dimer
Description
Properties
Molecular Formula |
C₃₁H₃₇N₇O₉S₂ |
|---|---|
Molecular Weight |
715.8 |
Origin of Product |
United States |
Mechanistic Pathways of 6 Apa Piperacillin Dimer Formation
Chemical Reaction Mechanisms of Intermolecular Dimerization
The primary mechanism for the formation of the 6-APA piperacillin (B28561) dimer involves the intermolecular interaction between two piperacillin molecules. This process is driven by the inherent reactivity of the β-lactam ring, a core structural feature of penicillin antibiotics.
Nucleophilic Attack on the β-Lactam Ring
The dimerization of piperacillin is initiated by a nucleophilic attack on the carbonyl carbon of the β-lactam ring of one piperacillin molecule by a nucleophilic group from a second piperacillin molecule. nih.govnih.gov The β-lactam ring is a highly strained four-membered ring, making the carbonyl carbon susceptible to such attacks. nih.govresearchgate.net This initial step leads to the opening of the β-lactam ring and the formation of a covalent bond between the two piperacillin molecules, resulting in the dimer. researchgate.netnih.gov
This reaction is a common degradation pathway for β-lactam antibiotics. researchgate.netmdpi.com The attacking nucleophile can be various groups within the piperacillin molecule itself, leading to different dimer structures.
Factors Influencing Dimerization Kinetics and Yield
The rate and extent of 6-APA piperacillin dimer formation are significantly influenced by several factors, including pH, temperature, and the composition of the solution.
pH Dependence of Dimerization
The pH of the solution is a critical factor in piperacillin dimerization. Acidic conditions are known to accelerate the degradation of piperacillin, including the opening of the β-lactam ring, which is a prerequisite for dimerization. researchgate.netnih.gov Specifically, low pH environments can promote the hydrolysis of the β-lactam ring, leading to the formation of penicilloic acid, which can then participate in dimerization. researchgate.net Studies have shown that the stability of piperacillin/tazobactam (B1681243) solutions is improved when buffered to a pH of 7. bmj.com The target pH for reconstituted piperacillin solutions is typically in the range of 5.5 to 6.8 to minimize degradation. nih.gov
| pH Condition | Effect on Dimerization | Reference |
| Acidic (low pH) | Accelerates β-lactam ring opening and subsequent dimerization. | researchgate.netnih.gov |
| Neutral (pH ~7) | Improved stability and reduced degradation. | bmj.com |
| Weakly Acidic | Favors intermolecular carboxyl group attack on the β-lactam ring. | scispace.com |
| Weakly Alkaline | Favors intermolecular reaction between the β-lactam and formimidoyl groups. | scispace.com |
Temperature Effects on Dimer Formation
Temperature plays a significant role in the kinetics of piperacillin dimerization. As with most chemical reactions, an increase in temperature generally leads to an increased rate of dimer formation. scispace.com Storing piperacillin solutions at lower temperatures can significantly slow down the degradation process. For instance, piperacillin solutions are more stable when stored at 2°C–8°C compared to room temperature (25°C) or higher temperatures (37°C). scispace.combmj.com
| Temperature | Effect on Dimerization | Reference |
| 4°C | Minimal degradation. | scispace.com |
| 25°C (Room Temp) | Minor degradation over 24 hours. | scispace.com |
| 37°C | Increased degradation rate. | scispace.com |
| 2°C–8°C | Significantly improved stability for extended storage. | bmj.com |
Influence of Solvent and Excipients
The composition of the solvent and the presence of excipients can also impact the stability of piperacillin and the formation of dimers. The type of diluent used for reconstitution can affect the pH and introduce trace metal ions that may catalyze degradation. nih.gov For example, the use of citrate-buffered saline has been shown to improve the stability of piperacillin/tazobactam solutions compared to 0.9% saline. bmj.com
Furthermore, the presence of certain excipients can either promote or inhibit dimerization. For instance, the reformulation of a piperacillin/tazobactam product to include edetate disodium (B8443419) (EDTA) and sodium citrate (B86180) was found to solve the problem of particulate formation, which is often associated with dimer precipitation. researchgate.netnih.gov However, another study suggested that EDTA's role in improving chemical stability was negligible. bmj.com
Catalytic Effects on Dimerization Pathways
The formation of the this compound, a significant degradation product, can be influenced and accelerated by various catalytic factors. Research into the stability of piperacillin has identified that the dimerization process, which follows the initial hydrolysis of the β-lactam ring, is subject to catalysis by metal ions and is affected by the pH of the solution. nih.govresearchgate.netresearchgate.net
Influence of Metal Ions
Transition metal ions are recognized as catalysts for the chemical degradation of drug molecules, including piperacillin. nih.gov Extensive investigation has revealed that the dimerization of piperacillin molecules can be catalyzed by the presence of zinc ions. nih.govresearchgate.net These zinc ions may be present as leachables from materials used in clinical settings, such as zinc-based organic substances used as polymerization initiators for infusion bags or the plungers of infusion syringes. nih.gov The catalytic role of zinc contributes to drug degradation and the subsequent generation of insoluble solid particulates, which were isolated and confirmed to be piperacillin dimers. nih.govresearchgate.net
The presence of zinc can lead to two primary issues: the catalysis of drug degradation which could lead to underdosing, and the formation of insoluble particulate matter from the dimer. nih.gov Studies have shown that other metal ions can also impact the stability of β-lactam antibiotics. For instance, copper (Cu II) has been reported to have a more significant catalytic effect on the degradation of penicillins compared to zinc (Zn II), nickel (Ni II), or cobalt (Co II). researchgate.net
To mitigate the formation of these insoluble impurities, the use of chelating agents has been explored. nih.gov Investigations into formulations containing EDTA and sodium citrate were conducted to control the formation of the piperacillin dimer. nih.gov These studies concluded that the use of sodium citrate alone was sufficient to prevent the formation of the insoluble dimer impurity, rendering the inclusion of EDTA unnecessary. nih.gov
Effect of pH
The dimerization pathway is also sensitive to the pH of the solution. The initial and rate-limiting step in the degradation of piperacillin is the hydrolysis of the β-lactam ring. nih.govresearchgate.net This hydrolytic opening of the β-lactam ring is accelerated in acidic pH conditions. nih.govresearchgate.net Following this acid-catalyzed hydrolysis, the formation of the dimer, identified as the penicilloic acid-piperacillin dimer, proceeds. researchgate.netnih.gov Therefore, maintaining a suitable pH is a critical factor in preserving the stability of piperacillin and minimizing the formation of the dimer.
Research Findings on Catalytic Effects on Piperacillin Dimerization
| Catalytic Factor | Effect on Dimerization Pathway | Research Findings Summary | Citation |
| Zinc (Zn II) Ions | Catalyzes piperacillin degradation and subsequent dimerization. | Accelerates the formation of insoluble piperacillin dimer particulates. Zinc can be leached from clinical materials like infusion bags. | nih.govresearchgate.net |
| Copper (Cu II) Ions | Potent catalyst for penicillin degradation. | Reported to have a greater catalytic effect on the degradation of penicillins than Zn II, Ni II, or Co II. | researchgate.net |
| Acidic pH | Accelerates the initial hydrolysis of the β-lactam ring. | The opening of the β-lactam ring is a prerequisite for dimerization and is faster at acidic pH. | nih.govresearchgate.net |
| Sodium Citrate | Inhibits the formation of insoluble dimer. | Found to be effective in preventing the formation of the insoluble piperacillin dimer impurity, likely by chelating metal ion catalysts. | nih.gov |
| EDTA | Investigated as an inhibitor of dimer formation. | Its presence was found to be unnecessary when sodium citrate is used to control the formation of the insoluble impurity. | nih.gov |
Analytical Methodologies for 6 Apa Piperacillin Dimer Characterization
Chromatographic Separation Techniques.
Chromatographic techniques are fundamental to isolating the 6-APA Piperacillin (B28561) Dimer from the complex matrix of the drug substance and its degradation products. The choice of method depends on the specific analytical goal, from routine screening to in-depth structural confirmation.
High-Performance Liquid Chromatography (HPLC) and Ultra-HPLC (UHPLC) for Separation.
High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-HPLC (UHPLC), are the cornerstones for the separation and quantification of piperacillin and its impurities, including the 6-APA Piperacillin Dimer. nih.govresearchgate.netijpsm.com These techniques offer high resolution, sensitivity, and reproducibility.
Key Features of HPLC/UHPLC Methods:
Reversed-Phase Chromatography: The most common mode of separation for piperacillin and its impurities is reversed-phase chromatography. nih.govmdpi.com This typically involves a non-polar stationary phase (like a C18 column) and a polar mobile phase, often a mixture of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727). nih.govijpsm.com
Gradient Elution: To achieve optimal separation of a wide range of compounds with varying polarities, from the polar 6-aminopenicillanic acid (6-APA) to the more complex dimer, gradient elution is frequently employed. nih.govingentaconnect.com This involves changing the composition of the mobile phase during the analytical run.
Method Development: Developing a robust HPLC or UHPLC method requires careful optimization of several parameters. For instance, one method for the simultaneous estimation of piperacillin and tazobactam (B1681243) utilized a C18 column with a mobile phase of potassium dihydrogen orthophosphate buffer (pH 3.5) and acetonitrile (60:40 v/v) at a flow rate of 1 ml/min, with detection at 226 nm. ijpsm.com Another method for piperacillin and tazobactam in human plasma used a C18 column with a gradient elution of acetonitrile and water containing 0.1% trifluoroacetic acid at a flow rate of 0.8 mL/min and UV detection at 218 nm. nih.gov
UHPLC Advantages: UHPLC systems, which use smaller particle size columns (typically sub-2 µm), offer significant advantages over traditional HPLC, including higher separation efficiency, faster analysis times, and reduced solvent consumption. researchgate.net
Table 1: Example HPLC/UHPLC Parameters for Piperacillin Impurity Analysis
| Parameter | HPLC Method 1 ijpsm.com | UHPLC-MS/MS Method researchgate.net | HPLC-UV Method nih.gov |
| Column | C18 | Not specified | C18 |
| Mobile Phase | Potassium dihydrogen orthophosphate buffer (pH 3.5) and Acetonitrile (60:40 v/v) | Not specified | Acetonitrile and water with 0.1% trifluoroacetic acid (gradient) |
| Flow Rate | 1.0 mL/min | Not specified | 0.8 mL/min |
| Detection | UV at 226 nm | MS/MS | UV at 218 nm |
| Application | Simultaneous estimation of piperacillin and tazobactam in formulations | Simultaneous determination of piperacillin and tazobactam in biological matrices | Quantification of piperacillin and tazobactam in human plasma |
Thin-Layer Chromatography (TLC) for Screening and Analysis.
Thin-Layer Chromatography (TLC) serves as a valuable tool for the preliminary screening and semi-quantitative analysis of impurities in piperacillin. science.gov It is a simpler, more cost-effective technique compared to HPLC and can be used for rapid checks of raw materials and in-process controls.
Key Aspects of TLC Analysis:
Stationary and Mobile Phases: A typical TLC method for this compound might use a C18-modified silica (B1680970) gel plate as the stationary phase and a mixture of isopropanol (B130326) and methanol (e.g., 6:4 ratio) as the mobile phase. lgcstandards.com
Visualization: After the separation, the spots on the TLC plate are visualized. This can be achieved by exposing the plate to ultraviolet (UV) light or by spraying it with a visualizing agent like potassium permanganate (B83412) (KMnO4) solution. lgcstandards.com The presence of a spot corresponding to the dimer indicates its presence in the sample.
Rf Value: The retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter in TLC. For a given system, the this compound will have a characteristic Rf value, which can be used for its identification. A reported Rf value for the dimer is 0.75 on a C18 plate with an isopropanol:methanol (6:4) mobile phase. lgcstandards.com
Two-Dimensional Chromatographic Systems.
For highly complex samples where one-dimensional chromatography may not provide sufficient resolution, two-dimensional liquid chromatography (2D-LC) offers a powerful solution. americanpharmaceuticalreview.comwaters.com This technique can be particularly useful for resolving co-eluting peaks, which can be a challenge in the analysis of pharmaceutical impurities. americanpharmaceuticalreview.com
Principles of 2D-LC in Impurity Profiling:
Heart-cutting: In a common 2D-LC approach known as "heart-cutting," a specific fraction (the "heart-cut") from the first dimension separation is transferred to a second column with different selectivity for further separation. waters.com This is particularly useful for separating an impurity that co-elutes with the main API peak in the first dimension.
Comprehensive 2D-LC: In comprehensive 2D-LC, the entire effluent from the first dimension is systematically transferred to the second dimension, providing a complete two-dimensional map of the sample components. This can significantly increase peak capacity and the ability to resolve complex mixtures.
Enhanced Resolution: By using two columns with different separation mechanisms (e.g., reversed-phase and hydrophilic interaction liquid chromatography), 2D-LC can achieve a much higher degree of separation than is possible with a single column. americanpharmaceuticalreview.com This is critical for the accurate quantification of low-level impurities like the this compound. Recent advancements in trapping mode 2D-LC allow for the enrichment and quantification of very low-level impurities, enhancing the sensitivity of the analysis. chromatographyonline.com
Spectroscopic and Spectrometric Identification.
While chromatography separates the this compound, spectroscopic and spectrometric techniques are essential for its definitive identification and structural elucidation.
Mass Spectrometry (MS and LC-MS/MS) for Molecular Characterization.
Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. When coupled with liquid chromatography (LC-MS/MS), it becomes an indispensable tool for the identification and characterization of impurities. ingentaconnect.comsemanticscholar.org
Key Applications of MS in Dimer Characterization:
Molecular Weight Determination: MS provides the precise molecular weight of the this compound, which is a critical piece of information for its identification. nih.gov The molecular formula of the dimer is C31H37N7O9S2, with a molecular weight of approximately 715.80 g/mol . nih.gov
Structural Fragmentation: Tandem mass spectrometry (MS/MS) involves isolating the ion of interest (the precursor ion) and subjecting it to fragmentation to produce a series of product ions. ingentaconnect.com The resulting fragmentation pattern is unique to the structure of the molecule and can be used to confirm the identity of the this compound.
High-Resolution Mass Spectrometry (HRMS): Techniques like time-of-flight (TOF) and Orbitrap mass spectrometry provide highly accurate mass measurements, which can help to determine the elemental composition of the impurity and distinguish it from other compounds with similar nominal masses.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation.
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules, including complex impurities like the this compound. nih.govingentaconnect.com NMR provides detailed information about the chemical environment of individual atoms within a molecule.
Key Insights from NMR Spectroscopy:
Proton and Carbon NMR: 1H and 13C NMR spectra provide information about the number and types of hydrogen and carbon atoms in the molecule, respectively. The chemical shifts, coupling constants, and integration of the signals in a 1H NMR spectrum are particularly valuable for determining the connectivity of atoms.
Two-Dimensional NMR: 2D-NMR techniques, such as COSY (Correlation Spectroscopy) and HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence), are used to establish correlations between different nuclei and piece together the complete structure of the dimer.
Structural Confirmation: The NMR data, in conjunction with data from other techniques like MS and IR, allows for the unambiguous confirmation of the structure of the this compound. A certificate of analysis for a this compound standard confirms that its 1H NMR and MS data conform to the expected structure. lgcstandards.com
Table 2: Summary of Analytical Techniques for this compound Characterization
| Technique | Purpose | Key Information Provided |
| HPLC/UHPLC | Separation and Quantification | Retention time, peak area (for quantification) |
| TLC | Screening and Preliminary Identification | Retention factor (Rf) |
| 2D-LC | High-Resolution Separation of Complex Mixtures | Enhanced peak capacity and resolution of co-eluting peaks |
| MS and LC-MS/MS | Molecular Weight Determination and Structural Characterization | Mass-to-charge ratio (m/z), fragmentation pattern |
| NMR Spectroscopy | Definitive Structural Elucidation | Chemical shifts, coupling constants, atomic connectivity |
UV-Visible Spectrophotometry and Fluorimetry
UV-Visible (UV-Vis) spectrophotometry is a valuable technique for the analysis of penicillins, including piperacillin and its related impurities like the this compound. dokumen.pub The principle of this method relies on the absorption of ultraviolet or visible light by the molecule, which contains chromophores. In the case of piperacillin and its derivatives, the aromatic ring and the β-lactam structure contribute to its UV absorption profile. sphinxsai.com
Analytical methods for piperacillin often utilize UV spectrophotometry for quantitative estimation. For instance, a UV spectrophotometric method involving an area under the curve approach has been developed for the simultaneous estimation of piperacillin and tazobactam, using methanol as a solvent. sphinxsai.com The area under the curve in the range of 203-218 nm is typically selected for the analysis of piperacillin. sphinxsai.com While this method is designed for the parent drug, its principles can be adapted for the detection and quantification of impurities such as the this compound, which would be expected to have a similar chromophoric system and thus absorb in a comparable UV region.
Degradation methods coupled with UV-Vis spectroscopy are also common for penicillin analysis. dokumen.pub For example, the reaction of β-lactamase inhibitors like tazobactam can be monitored by observing changes in the UV spectrum, with intermediates forming chromophores that absorb at specific wavelengths, such as 277 nm and 297 nm for trans-enamine and cis-enamine intermediates, respectively. nih.gov Such approaches could potentially be used to study the stability and degradation pathways involving the dimer impurity.
Information regarding the use of fluorimetry for the direct analysis of this compound is not extensively available in the reviewed literature. However, fluorescence-based assays are used in related contexts, such as in continuous kinetic assays for peptidoglycan glycosyltransferases using fluorescently labeled substrates. nih.gov While not a direct measurement of the dimer, this highlights the utility of fluorescence techniques in the broader field of penicillin-related research.
Method Validation and Impurity Profiling
Method validation is a critical requirement for any analytical procedure used in pharmaceutical analysis to ensure that the method is reliable, reproducible, and accurate for its intended purpose. For an impurity like the this compound, the analytical method used for its quantification must be rigorously validated according to guidelines from bodies like the International Conference on Harmonisation (ICH).
Validation of a UV spectrophotometric method for piperacillin, for example, involves assessing several key parameters which would also be applicable to a method for its dimer. sphinxsai.com These parameters include linearity, precision, accuracy, and specificity.
Table 1: Key Parameters for Analytical Method Validation (Based on Piperacillin Analysis)
| Parameter | Description | Example Finding for Piperacillin Method sphinxsai.com |
|---|---|---|
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Linear in the concentration range of 10-50 µg/ml (r² = 0.999). |
| Precision (Intra-day & Inter-day) | The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. | Intra-day %RSD: 0.1669%; Inter-day %RSD: 1.357%. |
| Accuracy (Recovery) | The closeness of the test results obtained by the method to the true value. Often determined by recovery studies. | Percentage recovery found to be in the range of 93.84 – 97.45%. |
Impurity profiling is the identification and quantification of all potential impurities in a drug substance. The this compound is considered a process-related impurity of Piperacillin. lgcstandards.com Pharmacopoeias such as the British Pharmacopoeia (BP) and the United States Pharmacopeia (USP) set strict limits for various impurities in piperacillin. google.com The BP2009, for instance, lists several related substances in piperacillin, including the "Piperacillin ampicillin (B1664943) dimer," and sets limits for their presence. google.com While specific limits for the this compound are not detailed in the search results, it falls under the umbrella of related substances that must be controlled.
Table 2: Examples of Impurities Specified in Piperacillin Pharmacopoeial Monographs
| Impurity Name | Typical Pharmacopoeial Limit (Example) google.com |
|---|---|
| Piperacillin penicilloic acid | <3.5% (USP32) |
| Piperacillin acetamido penicillanate thiazole (B1198619) acid | <1.0% (USP32) |
The analytical methods, often based on High-Performance Liquid Chromatography (HPLC) with UV detection, must be capable of separating the main active pharmaceutical ingredient (API) from all known impurities, including the this compound, to ensure the safety and efficacy of the final drug product. google.com
Stability and Degradation Pathways of Piperacillin Leading to Dimer Formation
General Principles of β-Lactam Antibiotic Instability
The therapeutic action of β-lactam antibiotics stems from the strained four-membered β-lactam ring. microbeonline.com This structural feature mimics the D-Ala-D-Ala peptide sequence of peptidoglycan, allowing the antibiotic to bind to and inhibit penicillin-binding proteins (PBPs), which are essential for bacterial cell wall synthesis. microbeonline.com However, this inherent ring strain also makes the molecule chemically reactive and prone to degradation. scirp.org
The primary mechanism of β-lactam inactivation is the hydrolysis of the amide bond in the β-lactam ring. microbeonline.comwikipedia.org This process, often catalyzed by bacterial β-lactamase enzymes, results in the formation of inactive penicilloic acids. uni-regensburg.de Beyond enzymatic degradation, the stability of β-lactam antibiotics in aqueous solutions is significantly influenced by factors such as pH, temperature, and the presence of other chemical species. scirp.orgnih.gov
The degradation of β-lactam antibiotics is known to be strongly pH-dependent. nih.gov For many penicillins, the degradation rate follows a U-shaped profile with respect to pH, exhibiting maximum stability in the slightly acidic to neutral pH range. nih.gov Deviations from this optimal pH, in either acidic or basic directions, can accelerate the opening of the β-lactam ring. nih.govnih.gov For instance, acidic conditions can promote hydrolysis, while alkaline environments can also lead to rapid degradation. tandfonline.comnih.gov Additionally, the presence of metal ions, such as zinc, can catalyze the degradation of piperacillin (B28561) and contribute to the formation of insoluble particulates. nih.govtandfonline.com
Degradation Kinetics of Piperacillin
The degradation of piperacillin follows kinetic principles that are influenced by environmental conditions. Studies have shown that the rate of degradation is dependent on factors like temperature, humidity, and pH. chinjmap.comfrontiersin.org For example, the rate of hydrolysis of the β-lactam ring increases with rising temperature. chinjmap.com
The pH of the solution is a critical determinant of piperacillin's stability. While it is most stable at a pH of around 5 in aqueous solution, its stability decreases in more acidic or alkaline conditions. nih.gov Under alkaline conditions (pH 9.5), piperacillin has been shown to degrade via two pathways with different rate constants at 35°C. frontiersin.org Furthermore, at a pH of 11, complete and immediate degradation can occur. frontiersin.org In acidic conditions, piperacillin also demonstrates instability; after 6 hours in 0.02 M hydrochloric acid at 30°C, the peak area of piperacillin was reduced by 55%. nih.gov
The presence of other substances can also impact degradation kinetics. For example, the combination of piperacillin with the β-lactamase inhibitor tazobactam (B1681243) is common in clinical use. While tazobactam itself is more stable than piperacillin, its presence does not prevent the degradation of piperacillin under certain conditions. nih.gov
Identification and Quantification of Dimeric Degradation Products
The formation of piperacillin dimers is a known degradation pathway. nih.govnih.gov The 6-APA Piperacillin Dimer, also referred to as piperacillin impurity S, is a significant impurity that can arise from the degradation of piperacillin. nih.gov This dimer is formed through a chemical reaction involving the opening of the β-lactam ring of one piperacillin molecule, which then reacts with a second piperacillin molecule. nih.govresearchgate.net
Various analytical techniques are employed to identify and quantify these dimeric impurities. High-Performance Liquid Chromatography (HPLC) is a primary method used for this purpose. uni-regensburg.dewho.int Reversed-phase HPLC (RP-HPLC) methods have been developed to separate piperacillin from its degradation products, including dimers, allowing for their quantification. who.int These methods are crucial for quality control in pharmaceutical manufacturing and for stability studies of piperacillin formulations. clearsynth.com
Spectroscopic methods, such as Nuclear Magnetic Resonance (NMR) and mass spectrometry (MS), are used to confirm the structure of the isolated impurities. nih.govtandfonline.com For instance, particulates formed in piperacillin solutions have been isolated and confirmed to be piperacillin dimers through spectroscopic characterization. nih.govtandfonline.com Ultra-high performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) offers a highly sensitive and specific method for the simultaneous quantification of piperacillin and its related compounds in biological matrices. nih.gov
| Analytical Technique | Application | Reference |
|---|---|---|
| High-Performance Liquid Chromatography (HPLC) | Quantification of piperacillin and its degradation products. | uni-regensburg.de |
| Reversed-Phase HPLC (RP-HPLC) | Separation and quantification of piperacillin and its degradants, including dimers. | who.int |
| Spectroscopic Characterization (e.g., NMR, Mass Spectrometry) | Structural confirmation of isolated impurities like piperacillin dimers. | nih.govtandfonline.com |
| UHPLC-MS/MS | Simultaneous and sensitive quantification of piperacillin and related compounds in complex matrices. | nih.gov |
Role of Dimerization in Overall Degradative Pathways
This dimerization process is not only a marker of degradation but can also have practical consequences. The formation of piperacillin dimers can lead to the generation of insoluble particulate matter in intravenous solutions. nih.govtandfonline.com This is a critical concern in clinical settings, as the administration of solutions containing particulates can pose safety risks. The formation of these insoluble dimers has been linked to the pH of the solution and the presence of certain metal ions. nih.gov
Research has shown that the reformulation of piperacillin products, for instance by including chelating agents like EDTA and buffers such as sodium citrate (B86180), can help to control the formation of these insoluble dimeric impurities. tandfonline.comnih.gov By managing the pH and chelating metal ions that can catalyze degradation, the stability of piperacillin solutions can be improved, thereby minimizing the formation of the this compound and other degradation products. nih.gov
| Factor | Effect on Dimerization | Reference |
|---|---|---|
| Acidic pH | Accelerates the opening of the β-lactam ring, initiating the dimerization process. | nih.gov |
| Zinc Ions | Can catalyze the dimerization of piperacillin molecules. | nih.gov |
| Hydrolysis of β-lactam ring | The initial step that leads to the reactive intermediate necessary for dimer formation. | nih.govresearchgate.net |
Biological Implications and Interactions of 6 Apa Piperacillin Dimer
In Vitro Biological Activity of β-Lactam Dimers
Antibacterial Activity (In Vitro Studies)
Specific in vitro studies on the antibacterial activity of the 6-APA Piperacillin (B28561) Dimer are not extensively documented in publicly available research. However, it is generally understood that the antibacterial efficacy of β-lactam antibiotics is contingent on the integrity of the β-lactam ring. The dimerization process could potentially impact this critical structural feature. For piperacillin, its broad-spectrum activity is well-established, often enhanced by the addition of a β-lactamase inhibitor like tazobactam (B1681243) to counteract resistance. nih.govmdpi.com The combination of piperacillin with tazobactam has shown high activity against a wide range of Gram-positive and Gram-negative bacteria, including anaerobic species. nih.gov Studies comparing piperacillin in combination with different β-lactamase inhibitors, such as sulbactam (B1307) and tazobactam, have demonstrated varied efficacy against different nosocomial pathogens. nih.gov For instance, piperacillin-tazobactam (B1260346) showed greater activity against Escherichia coli and Proteus vulgaris compared to piperacillin-sulbactam. nih.gov The antibacterial action of such combinations is typically bactericidal. researchgate.net
Enzyme Interaction Profiles, e.g., Penicillin-Binding Proteins (PBPs)
The primary mechanism of action for β-lactam antibiotics involves the inhibition of bacterial cell wall synthesis through binding to Penicillin-Binding Proteins (PBPs). scialert.netresearchgate.net These enzymes are crucial for the final steps of peptidoglycan synthesis. scialert.netresearchgate.net β-lactams mimic the structure of the D-Ala-D-Ala dipeptide, the natural substrate for PBPs, and form a covalent acyl-enzyme complex, leading to irreversible inhibition of the enzyme. scialert.net
While direct studies on the interaction of the 6-APA Piperacillin Dimer with PBPs are lacking, molecular docking simulations on piperacillin derivatives have been performed to understand their binding affinities. nih.gov Such studies indicate that modifications to the piperacillin structure can influence the binding energy and potential inhibitory activity against PBPs like PBP3 in Pseudomonas aeruginosa. scialert.netnih.gov It is conceivable that the dimeric structure of this compound would present a different steric and chemical profile to the PBP active site, which could alter its binding affinity and inhibitory potential compared to the monomeric form.
β-Lactamase Susceptibility and Interactions (Molecular Level)
Bacterial resistance to β-lactam antibiotics is frequently mediated by the production of β-lactamase enzymes, which hydrolyze the amide bond in the β-lactam ring, inactivating the antibiotic. nih.govnih.gov The susceptibility of a β-lactam compound to these enzymes is a critical determinant of its clinical utility. Piperacillin itself is susceptible to various β-lactamases, which is why it is often co-administered with a β-lactamase inhibitor. mdpi.comnih.gov
There is no specific data on the interaction between this compound and various classes of β-lactamases. The structural changes inherent in the dimer could theoretically affect its recognition and hydrolysis by these enzymes. Depending on the conformation of the dimer, the β-lactam rings might be more or less accessible to the active site of β-lactamases compared to piperacillin.
Immunological Considerations from a Molecular Perspective
Impurities in antibiotic formulations can be a source of immunological reactions. While piperacillin itself can induce hypersensitivity reactions, the immunological potential of its impurities, such as the this compound, is an area that warrants investigation. The covalent binding of β-lactams and their derivatives to host proteins can form haptens, which may elicit an immune response. The specific structure of the this compound could influence its reactivity with host macromolecules and its subsequent recognition by the immune system.
Interaction with Cellular Systems (In Vitro)
The interaction of antibiotics with cellular systems is a key aspect of pharmacology and toxicology. In vitro cellular models are increasingly used to predict drug-drug interactions and evaluate the safety of new chemical entities. mdpi.com While specific studies on the interaction of this compound with human or animal cell lines are not available, research on piperacillin combinations has explored their effects in various in vitro models. For example, the interaction between mecillinam (B1665348) and piperacillin-tazobactam has been studied against members of the Enterobacteriaceae family and Pseudomonas aeruginosa, demonstrating synergistic effects in many cases. nih.gov
Contribution to Antimicrobial Resistance Mechanisms (Molecular/Biochemical)
The development of antimicrobial resistance is a complex process involving various molecular mechanisms. nih.govmdpi.comgsconlinepress.comsvedbergopen.com These include enzymatic degradation of the antibiotic, modification of the drug's target (e.g., alterations in PBPs), and active efflux of the drug from the bacterial cell. nih.gov The presence of antibiotic impurities could theoretically influence these resistance mechanisms. For instance, an impurity could potentially act as a weak inducer of β-lactamase expression or as a substrate for efflux pumps. However, there is currently no evidence to suggest that the this compound plays a significant role in the established mechanisms of resistance to piperacillin or other β-lactam antibiotics. The primary drivers of resistance remain the overuse and misuse of antibiotics, leading to the selection and proliferation of resistant bacterial strains. nih.gov
Synthetic and Biosynthetic Routes to Dimeric β Lactam Structures
Chemical Synthesis of β-Lactam Dimers
The chemical synthesis of β-lactam dimers, including the 6-APA Piperacillin (B28561) Dimer, is primarily understood as a degradation or impurity-forming pathway. For penicillins that possess an amino group in their side chain, a common dimerization mechanism involves a nucleophilic attack. nih.gov Specifically, the amino group on the side chain of one penicillin molecule attacks the carbonyl carbon of the β-lactam ring of a second molecule. nih.gov This is followed by the opening of the strained β-lactam ring to form a stable amide bond, linking the two monomer units. nih.gov
This reaction pathway is a known cause of particulate matter formation in reconstituted piperacillin solutions. researchgate.net The resulting dimer often exhibits low solubility, which can lead to precipitation. researchgate.net
While often an undesired byproduct, specific piperacillin impurities, which can include dimeric structures, are sometimes intentionally synthesized. sci-hub.se These synthesized impurities serve as qualified reference standards, which are crucial for the quality control and mass analysis of piperacillin during its production. Having a pure reference standard of the impurity allows for accurate monitoring and control of its levels in the final drug product.
The structures of various penicillin polymers, including dimers of ampicillin (B1664943), amoxicillin, and oxacillin, as well as heterodimers between ampicillin and piperacillin, have been reported in pharmacopeias such as the European Pharmacopoeia (EP) and the United States Pharmacopoeia (USP). nih.gov
Enzymatic Derivatization and Biotransformation of 6-APA
The primary application of enzymes in the production of semi-synthetic penicillins is the hydrolysis of natural penicillins (like Penicillin G or V) to yield the core nucleus, 6-aminopenicillanic acid (6-APA). nih.govjohnshopkins.edunih.gov This biotransformation is a key industrial step, widely employing enzymes such as Penicillin G Acylase (PGA). frontiersin.orgjohnshopkins.edu
The literature on enzymatic synthesis predominantly focuses on these hydrolytic side reactions as the main obstacle to achieving high yields. frontiersin.orgrsc.org While PGA can catalyze both the hydrolysis and synthesis of antibiotics through the formation of a covalent acyl-enzyme intermediate, the specific enzymatic formation of dimeric impurities like the 6-APA Piperacillin Dimer is not described as a primary side reaction pathway in the available research. frontiersin.orgnih.gov The focus of optimization in enzymatic synthesis is typically on increasing the synthesis-to-hydrolysis (S/H) ratio. rsc.org
Strategies for Controlling Dimer Formation in Pharmaceutical Manufacturing
Controlling the formation of impurities, including dimers, is a critical aspect of pharmaceutical manufacturing to ensure the quality, safety, and stability of the final drug product. frontiersin.org Several strategies have been developed to minimize the formation of the this compound.
One key factor influencing dimer formation is pH. The synthesis of piperacillin is highly sensitive to the pH of the system. sci-hub.se Therefore, precise pH control throughout the manufacturing process is a crucial strategy. This can be achieved by the timely neutralization of acidic byproducts generated during the reaction. sci-hub.se
The composition of the formulation also plays a significant role. It has been shown that the use of sodium citrate (B86180) as an excipient can control the formation of insoluble piperacillin dimers. researchgate.net An earlier reformulation that included both EDTA and sodium citrate was also found to be effective in controlling particulate matter formation attributed to these dimers. researchgate.net
The table below summarizes key factors and control strategies.
| Factor Influencing Dimer Formation | Corresponding Control Strategy | Research Finding |
| pH Instability | Precise and stable pH control during synthesis. | The synthesis of piperacillin is very sensitive to the pH of the system; timely neutralization of acidic byproducts is critical. sci-hub.se |
| Reaction Conditions | Use of advanced manufacturing technologies like microreactors. | A three-feed membrane dispersion microreactor provides rapid mixing and better pH stability, reducing impurity content. sci-hub.se |
| Formulation Excipients | Addition of chelating agents and/or pH buffers. | The use of sodium citrate alone or in combination with EDTA can control the formation of insoluble piperacillin dimers. researchgate.net |
| Storage Conditions | Appropriate storage of the drug product. | Impurities can form during the storage of piperacillin. frontiersin.org |
Advanced Computational and Theoretical Studies
Molecular Modeling and Simulation of Dimerization Reactions
Molecular modeling and simulation are powerful tools used to elucidate the complex mechanisms of chemical reactions. In the context of penicillin antibiotics like piperacillin (B28561), theoretical calculations have been employed to understand the pathways leading to dimerization. researchgate.netnih.gov While specific models for the 6-APA Piperacillin Dimer are not extensively detailed in public literature, general mechanisms for penicillin dimerization have been simulated and provide a strong theoretical framework.
Researchers have identified several potential dimerization pathways for penicillins using computational chemistry. researchgate.netnih.gov These simulations typically involve Density Functional Theory (DFT) to optimize the geometric structures of reactants, transition states, and products. nih.gov Two dominant theoretical pathways for dimerization include:
Pathway A (Carboxyl-Lactam Reaction): In this model, the 2-carboxyl group of one penicillin molecule acts as a nucleophile, attacking the strained β-lactam ring of a second molecule. This leads to the opening of the β-lactam ring and the formation of a new bond linking the two molecules. For penicillins that lack a reactive amino group on their side chain, this is considered the dominant dimerization pathway. researchgate.net
Pathway C (Amino-Lactam Reaction): For penicillins that possess an amino group on their side chain, such as ampicillin (B1664943), an alternative pathway is favored. Here, the side-chain amino group of one molecule launches a nucleophilic attack on the carbonyl carbon of the β-lactam ring of another molecule. researchgate.net Given the complex side chain of piperacillin, which includes a reactive piperazine (B1678402) ring, analogous nucleophilic attacks are theoretically plausible.
These computational models demonstrate that the dimerization is not a simple event but a series of steps, each with a corresponding transition state that can be computationally identified and characterized. researchgate.net
Energy Barrier Calculations for Reaction Pathways
A critical output of molecular modeling is the calculation of energy barriers for reaction pathways. The energy barrier, or activation energy, determines the kinetic feasibility of a reaction; a higher barrier indicates a slower reaction rate. Theoretical calculations have been performed for representative penicillin molecules to quantify these barriers. researchgate.net
The studies on ampicillin and benzylpenicillin provide valuable data that can serve as a model for understanding the reactivity of piperacillin. The energy barriers for the rate-limiting steps in various dimerization pathways were calculated, revealing which reactions are most likely to occur under given conditions. For instance, the pathway where the amino group of one ampicillin molecule attacks the β-lactam of another (Pathway C) was found to be kinetically favored over other potential pathways for that molecule. researchgate.net In contrast, for benzylpenicillin, the reaction involving the 2-carboxyl group (Pathway A) is dominant. researchgate.net
The following table summarizes the calculated energy barriers for the rate-limiting steps in the dimerization of model penicillin compounds.
| Dimerization Pathway | Model Compound | Calculated Energy Barrier (kcal/mol) | Description |
| Pathway A | Benzylpenicillin | 38.42 | The 2-carboxyl group of one molecule attacks the β-lactam ring of another. researchgate.net |
| Pathway B | Benzylpenicillin | 46.43 | The carboxyl group from an already opened β-lactam ring (penicilloic acid) attacks the β-lactam of another penicillin molecule. researchgate.net |
| Pathway C | Ampicillin | 37.58 | The amino group on the 6-side chain attacks the carbonyl carbon of the β-lactam ring of another molecule. researchgate.net |
| Pathway D | Ampicillin | 53.92 | The amino group on the 6-side chain attacks the 2-carboxyl carbon of another molecule. researchgate.net |
This data is based on theoretical calculations for model penicillin compounds and serves as an illustrative framework for the potential reaction energetics of piperacillin dimerization.
In Silico Prediction of Biological Interactions
In silico techniques, particularly molecular docking, are instrumental in predicting how a molecule might interact with a biological target, such as a protein or enzyme. nih.gov For piperacillin, the primary target is Penicillin-Binding Protein 3 (PBP3), an enzyme essential for bacterial cell wall synthesis. scialert.netrcsb.org The antibacterial activity of piperacillin stems from its ability to bind to the active site of PBP3, inactivating the enzyme and leading to cell death. rcsb.org
While specific in silico studies predicting the biological interactions of the this compound are not widely published, the principles of molecular docking allow for strong inferences. The formation of a dimer drastically alters the size, shape, and electronic properties of the original piperacillin molecule. Key structural features required for PBP binding, such as the intact β-lactam ring and the specific conformation of the side chain, are disrupted or obscured in the dimeric form. rcsb.orgnih.gov
A computational docking simulation of the piperacillin dimer with PBP3 would likely predict:
Steric Hindrance: The significantly larger size of the dimer would prevent it from fitting into the confined active site of the PBP enzyme.
Loss of Key Interactions: The chemical modifications involved in dimerization, especially the opening of the β-lactam ring, would eliminate the crucial covalent interaction with the serine residue in the PBP active site, which is the basis of its inhibitory activity. rcsb.org
Reduced Binding Affinity: Consequently, the binding energy calculated in a simulation would be significantly less favorable compared to that of the parent piperacillin molecule, indicating a loss of biological activity.
Furthermore, in silico tools are increasingly used to predict potential allergenicity by modeling interactions with immune receptors or by identifying structural motifs known as epitopes that can be recognized by the immune system. europa.eunih.gov Given that penicillin polymers are known to be potential elicitors of hypersensitivity reactions, such computational models could theoretically be applied to assess the allergenic potential of the piperacillin dimer. researchgate.net
Structure-Activity Relationship (SAR) Insights from Dimeric Forms
Structure-Activity Relationship (SAR) studies analyze how a molecule's chemical structure correlates with its biological activity. For the this compound, SAR provides a clear rationale for its loss of antibacterial efficacy and its potential to contribute to adverse effects.
The fundamental pharmacophore of all penicillin antibiotics is the strained four-membered β-lactam ring. nih.gov This structural feature mimics the D-alanyl-D-alanine moiety of the peptidoglycan strands in the bacterial cell wall, allowing it to act as a substrate-mimic inhibitor of PBPs. rcsb.orgnih.gov The dimerization process, regardless of the specific pathway, inevitably compromises this critical structural element.
From an SAR perspective, the formation of the dimer leads to:
Disruption of the Pharmacophore: The chemical reactions forming the dimer either cleave the β-lactam ring or attach a bulky group to it, destroying its ability to acylate the PBP active site. This structural change is the primary reason for the loss of antibacterial activity.
Altered Physicochemical Properties: Dimerization increases the molecular weight and can significantly alter the solubility and polarity of the compound. The formation of insoluble piperacillin dimers has been identified as a cause of particulate matter in intravenous solutions. researchgate.net This change in physical properties further prevents the molecule from reaching its biological target.
Creation of a New Antigenic Determinant: The immune system recognizes specific molecular shapes, or epitopes. While the parent piperacillin molecule can be allergenic, the dimer presents a distinctly different and much larger structure. In SAR terms, this new structure can be recognized by immunoglobulin E (IgE) antibodies, potentially triggering an allergic or hypersensitivity response. The polymerization of penicillins is a known risk factor for creating immunogenic species. researchgate.net
In essence, the SAR of the dimeric form is one of inactivation. The structural changes inherent to dimerization directly eliminate the features required for antibacterial activity and create a new chemical entity with different physical properties and a distinct immunological profile.
Q & A
Q. How should researchers structure APA-style reports on 6-APA dimer pharmacokinetics?
- Methodological Answer : Include detailed methods (HPLC-MS/MS protocols, sample collection on ice), results with effect sizes/confidence intervals, and discussion contextualizing findings against prior PK models. Use tables for kinetic parameters (e.g., Vmax, Km) and append raw spectra for transparency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
